molecular formula C20H19N3O4S B7682454 [2-(3-Acetamidoanilino)-2-oxoethyl] 3-(1,3-benzothiazol-2-yl)propanoate

[2-(3-Acetamidoanilino)-2-oxoethyl] 3-(1,3-benzothiazol-2-yl)propanoate

Cat. No. B7682454
M. Wt: 397.4 g/mol
InChI Key: ZXMOINKQQUNCTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(3-Acetamidoanilino)-2-oxoethyl] 3-(1,3-benzothiazol-2-yl)propanoate is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is also known as ABP and is a derivative of benzothiazole. ABP has been extensively studied for its biological activities, and the results suggest that it has the potential to be developed as a drug for various diseases.

Mechanism of Action

The mechanism of action of ABP is not fully understood. However, it is believed that the compound exerts its biological activities by interacting with specific proteins and enzymes in the body. ABP has been found to inhibit the activity of certain enzymes that are involved in cancer cell growth and the formation of amyloid plaques in the brain.
Biochemical and Physiological Effects:
ABP has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and prevent the formation of amyloid plaques in the brain. The compound also has neuroprotective effects and can improve cognitive function.

Advantages and Limitations for Lab Experiments

ABP has several advantages for lab experiments. It is easy to synthesize, and the product can be obtained in high yield and purity. The compound has also been extensively studied, and its biological activities have been well characterized. However, one limitation of ABP is that its mechanism of action is not fully understood, which can make it challenging to design experiments to study its effects.

Future Directions

There are several future directions for research on ABP. One area of interest is the development of ABP as a drug for the treatment of cancer and neurodegenerative diseases. Further studies are needed to understand the mechanism of action of ABP and to optimize its pharmacokinetic properties. Additionally, research is needed to investigate the potential side effects of ABP and to develop strategies to mitigate them. Finally, studies are needed to investigate the efficacy of ABP in animal models and clinical trials.

Synthesis Methods

The synthesis of ABP involves the condensation reaction between 3-(1,3-benzothiazol-2-yl)propanoic acid and 2-(3-acetamidoanilino)-2-oxoethyl acetate. The reaction is carried out in the presence of a catalyst and a solvent. The product is obtained in high yield and purity.

Scientific Research Applications

ABP has been extensively studied for its biological activities. It has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has been found to inhibit the growth of cancer cells and induce apoptosis. It also has neuroprotective effects and can prevent the formation of amyloid plaques in the brain.

properties

IUPAC Name

[2-(3-acetamidoanilino)-2-oxoethyl] 3-(1,3-benzothiazol-2-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4S/c1-13(24)21-14-5-4-6-15(11-14)22-18(25)12-27-20(26)10-9-19-23-16-7-2-3-8-17(16)28-19/h2-8,11H,9-10,12H2,1H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXMOINKQQUNCTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)COC(=O)CCC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(3-Acetamidoanilino)-2-oxoethyl] 3-(1,3-benzothiazol-2-yl)propanoate

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